molecular formula C30H34N4O2 B1194254 Alectinib CAS No. 1256580-46-7

Alectinib

Cat. No.: B1194254
CAS No.: 1256580-46-7
M. Wt: 482.6 g/mol
InChI Key: KDGFLJKFZUIJMX-UHFFFAOYSA-N
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Description

Alectinib is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It selectively targets ALK rearrangements, including resistance mutations such as G1269A and L1196M, which commonly arise after first-generation ALK inhibitor therapy . This compound is metabolized primarily into two major metabolites, M4 and M1b. While M4 retains potent ALK inhibitory activity comparable to the parent drug, M1b exhibits negligible pharmacological activity . Notably, both this compound and M4 demonstrate similar plasma protein binding and contribute to overall efficacy and safety in clinical settings .

This compound’s elimination occurs predominantly via fecal excretion (97.8% of the administered dose), with unabsorbed this compound and M4 being the most abundant components in feces .

Scientific Research Applications

Treatment of Advanced ALK-Positive NSCLC

Alectinib has been widely studied in patients with advanced ALK-positive NSCLC. The drug received accelerated approval from the FDA based on its demonstrated efficacy in patients previously treated with crizotinib. Clinical trials have shown that this compound significantly improves progression-free survival (PFS) and overall response rates compared to chemotherapy options.

  • Phase III Trials : In the ALUR trial, this compound was compared to standard chemotherapy in patients who had progressed on crizotinib. Results indicated a median PFS of 9.6 months for this compound versus only 1.4 months for chemotherapy, highlighting its effectiveness .
Study Median PFS (months) Objective Response Rate (%) CNS Response Rate (%)
This compound (ALUR)9.653.554.2
Chemotherapy1.4N/A0

Adjuvant Therapy

Real-World Outcomes

A real-world study involving 127 patients confirmed the clinical outcomes observed in controlled trials, reporting a 1-year PFS rate of 77.4% and an overall response rate of 53.5%. Notably, among patients with brain metastases, the intracranial objective response rate was found to be 63.6% .

Safety Profile

The safety profile of this compound is generally favorable compared to traditional chemotherapy regimens. Common adverse events include fatigue, constipation, and liver enzyme elevations; however, severe adverse events are less frequent than those associated with chemotherapy . The incidence of grade ≥3 adverse events was reported at 27.1% for this compound versus 41.2% for chemotherapy in comparative studies.

Comparison with Similar Compounds

Alectinib vs. Crizotinib

Crizotinib, a first-generation ALK inhibitor, has been widely superseded by this compound due to superior efficacy and central nervous system (CNS) penetration.

Efficacy

  • Progression-Free Survival (PFS):

    • In the phase III ALESIA trial, this compound demonstrated a median PFS of 41.6 months versus 11.1 months for crizotinib (HR = 0.33; 95% CI: 0.23–0.49) .
    • Pooled analysis of three RCTs (ALEX, ALESIA, J-ALEX) showed this compound significantly improved PFS (HR = 0.43; 95% CI: 0.32–0.58) .
  • CNS Activity:

    • This compound reduced CNS progression risk by 84% compared to crizotinib (cause-specific HR = 0.16; 95% CI: 0.08–0.32) .
    • In patients with baseline brain metastases, this compound achieved a CNS objective response rate (ORR) of 66.7% versus 0% with chemotherapy .
  • Overall Survival (OS):

    • Five-year OS rates were 66.4% for this compound versus 56.1% for crizotinib, though data remain immature .

This compound vs. Brigatinib

Brigatinib, another second-generation ALK inhibitor, is used in ALK-positive NSCLC.

Efficacy

  • Meta-analyses of ALEX, ALESIA, and ALTA-1L trials highlight similar efficacy profiles .

This compound vs. Lorlatinib

Lorlatinib, a third-generation ALK inhibitor, is effective against resistant mutations like G1202R.

Efficacy

  • CNS Penetration:
    • Lorlatinib’s CROWN trial reported a 92% intracranial ORR, slightly higher than this compound’s 66.7% .
    • However, this compound’s phase III ALEX trial showed a 5-year CNS progression rate of 22% versus 78% for crizotinib .

Unique Advantages of this compound

  • Multidrug Resistance (MDR) Reversal:
    this compound inhibits ABCB1 and ABCG2 transporters, reversing chemoresistance in ABCB1/ABCG2-overexpressing cells .
  • Non-P-glycoprotein Substrate: Unlike crizotinib, this compound’s lack of P-glycoprotein substrate activity enhances CNS penetration .

Biological Activity

Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.

This compound selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .

Efficacy in Clinical Trials

This compound has shown remarkable efficacy in multiple clinical settings:

  • Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, this compound achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
  • Crizotinib-Refractory Patients : this compound demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
  • First-Line Treatment : In the AF-001JP trial, this compound was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .

Safety Profile

This compound is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other ALK inhibitors:

Study Population Treatment ORR (%) Median PFS (months) Notes
AF-001JPCrizotinib-naïve NSCLCThis compound 300 mg BID93.528First-line treatment
NP2876Crizotinib-refractory NSCLCThis compound 600 mg BID~6034.8Includes CNS metastases
ALEXCrizotinib-naïve NSCLCThis compound vs. Crizotinib8234.8Randomized controlled trial

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing advanced ALK-positive NSCLC:

  • Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with this compound, leading to prolonged disease control.
  • Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to this compound, demonstrating its potential as a salvage therapy.

Q & A

Basic Research Questions

Q. How should in vitro experiments evaluating Alectinib’s efficacy against ALK-positive NSCLC be designed?

  • Answer: Use ALK-positive cell lines (e.g., H2228, H3122) with matched ALK-negative controls. Include dose-response curves (e.g., 0.1–10 µM) and measure IC50 values via viability assays (MTT/CellTiter-Glo). Validate target engagement through phospho-ALK/STAT3 Western blotting. Reference established guidelines for reproducibility: limit characterization to 5 compounds in the main manuscript, with detailed protocols in supplementary materials . Ensure hypothesis-driven variables (e.g., mutation subtypes) are predefined .

Q. What methodologies are used to assess this compound’s central nervous system (CNS) efficacy in clinical trials?

  • Answer: CNS disease-free survival (DFS) is evaluated using MRI/CT imaging at baseline and follow-ups. Metrics include time to CNS progression and intracranial response rates. In the ALINA trial, Kaplan-Meier analysis and Cox models showed a 76% reduction in CNS recurrence risk (HR 0.22; 95% CI: 0.08–0.58) for adjuvant this compound vs. chemotherapy . Stratify patients by baseline CNS metastases and prior radiotherapy .

Q. How should researchers handle heterogeneous patient populations in this compound trials?

  • Answer: Predefine stratification factors (e.g., disease stage, ALK fusion variants, prior therapies) during randomization. In the ALEX trial, covariates like race (Asian vs. non-Asian) and CNS metastasis status were adjusted in log-rank tests . Report baseline characteristics (e.g., smoking history, ECOG scores) in tables to enable subgroup analyses .

Q. What statistical methods are appropriate for analyzing progression-free survival (PFS) data?

  • Answer: Use log-rank tests for unadjusted comparisons and Cox proportional hazards models for multivariable analysis. In the ALUR trial, parametric functions (Weibull, log-logistic) extrapolated survival curves beyond observed data . Report hazard ratios (HRs) with 95% confidence intervals and median PFS where applicable .

Advanced Research Questions

Q. How can contradictory survival data between this compound trials be analyzed?

  • Answer: Conduct sensitivity analyses adjusting for trial design differences (e.g., line of therapy, comparator arms). For example, the ALEX trial (first-line, HR 0.43 for PFS vs. crizotinib) and ALUR trial (post-crizotinib, HR 0.15 for PFS vs. chemotherapy) reflect distinct clinical contexts . Use meta-regression to explore heterogeneity sources (e.g., ALK variant prevalence, dosing schedules) .

Q. What methodologies evaluate CYP-mediated drug-drug interaction (DDI) risks of this compound?

  • Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate CYP3A4/2C8 interactions. In vitro assays (e.g., human hepatocytes) quantify enzyme inhibition/induction. Clinical studies co-administer this compound with CYP probes (e.g., midazolam). PBPK analysis confirmed low DDI risk due to this compound’s moderate bioavailability (36.9%) and fecal excretion (97.8%) .

Q. How can researchers investigate mechanisms of resistance to this compound in ALK-positive NSCLC?

  • Answer: Perform next-generation sequencing (NGS) on post-progression biopsies to identify secondary ALK mutations (e.g., G1202R). Use patient-derived xenografts (PDXs) or CRISPR screens to validate resistance pathways. In the ALUR trial, 27% of this compound-treated patients developed resistance mutations; parallel RNA-seq can reveal bypass mechanisms (e.g., EGFR/MET activation) .

Q. What strategies optimize combination therapies involving this compound?

  • Answer: Design phase Ib trials with dose escalation (3+3 design) to assess safety with immune checkpoint inhibitors (e.g., atezolizumab) or anti-angiogenics (e.g., bevacizumab). Monitor for overlapping toxicities (e.g., hepatotoxicity). Preclinical synergy can be tested in ALK-positive co-culture models with stromal cells .

Q. How are long-term survival and safety outcomes monitored in adjuvant this compound studies?

  • Answer: Extend follow-up to ≥5 years for overall survival (OS) data. In the ALINA trial, 2-year DFS was 94% for this compound vs. 64% for chemotherapy, but OS data remain immature . Use longitudinal mixed-effects models to track adverse events (AEs), focusing on grade ≥3 AEs (e.g., myalgia, hepatotoxicity) .

Q. Methodological Guidelines

  • Data Presentation: Limit main manuscript tables to critical findings (e.g., primary endpoints), with comprehensive datasets in supplements .
  • Reproducibility: Document synthesis protocols (e.g., HPLC purity ≥95%) and storage conditions for this compound batches .
  • Ethical Compliance: Disclose funding sources and adhere to CONSORT guidelines for clinical trial reporting .

Properties

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154840
Record name Alectinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256580-46-7
Record name Alectinib
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Record name Alectinib [USAN:INN]
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Record name Alectinib
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Record name Alectinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
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Record name ALECTINIB
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Synthesis routes and methods

Procedure details

6-Cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (500 g) was dissolved in a mixture of DMA (9.4 L), acetic anhydride (270 ml) and DIPEA (1170 ml) under nitrogen stream. The mixture was stirred at 90° C. for 1 hr. After cooling to room temperature, the mixture was added with methanol (3.525 L) and subsequently with distilled water (5.875 L). The precipitated solid was filtered, collected, washed twice with the mixture solution (methanol:water=3:5, 1.41 L), and then dried to obtain the title compound (389.6 g, 85%).
Name
Quantity
9.4 L
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
3.525 L
Type
reactant
Reaction Step Two
Name
Quantity
5.875 L
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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